5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone
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Overview
Description
CFTRinh 172 is a highly potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is widely used in scientific research to study the CFTR channel’s function and its role in various diseases, including cystic fibrosis, secretory diarrhea, and autosomal dominant polycystic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: CFTRinh 172 is synthesized through a multi-step chemical process. The key steps involve the formation of a thiazolidinone ring and the introduction of a trifluoromethyl group. The synthetic route typically includes the following steps:
- Formation of the thiazolidinone ring by reacting a suitable amine with a carbonyl compound.
- Introduction of the trifluoromethyl group through a nucleophilic substitution reaction.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of CFTRinh 172 involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The compound is typically produced in large batches and subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: CFTRinh 172 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl group and the thiazolidinone ring. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: While CFTRinh 172 is not commonly subjected to oxidation or reduction, these reactions can be performed using standard reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
CFTRinh 172 has a wide range of scientific research applications:
Chemistry: Used to study the structure and function of the CFTR chloride channel and its role in ion transport.
Biology: Employed in cell biology to investigate the effects of CFTR inhibition on cellular processes such as fluid secretion and ion balance.
Medicine: Explored as a potential therapeutic agent for diseases like cystic fibrosis, secretory diarrhea, and autosomal dominant polycystic kidney disease.
Industry: Utilized in the development of diagnostic tools and assays to measure CFTR activity and screen for potential CFTR modulators .
Mechanism of Action
CFTRinh 172 exerts its effects by binding to the CFTR chloride channel and inhibiting its function. The compound binds inside the pore near transmembrane helix 8, a critical structural element that links adenosine triphosphate hydrolysis with channel gating. This binding stabilizes a conformation in which the chloride selectivity filter is collapsed, blocking the pore from the extracellular side of the membrane. This dual functionality as both a pore blocker and gating modulator sets CFTRinh 172 apart from typical ion channel inhibitors .
Comparison with Similar Compounds
CFTRinh 172 is unique in its dual inhibitory role as both a pore blocker and gating modulator. Similar compounds include:
Thiazolidinone Derivatives: Other thiazolidinone-based compounds that inhibit CFTR but may have varying degrees of potency and selectivity.
CFTRinh 172’s specificity and efficacy in inhibiting CFTR make it a valuable tool in scientific research and a potential therapeutic candidate for various diseases .
Properties
Molecular Formula |
C18H10F3NO3S2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25)/b14-8+ |
InChI Key |
JIMHYXZZCWVCMI-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
3-((3-trifluoromethyl)phenyl)-5-((3-carboxyphenyl)methylene)-2-thioxo-4-thiazolidinone CFTR(inh)-172 |
Origin of Product |
United States |
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